4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one
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Overview
Description
4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C13H20O It is a cyclohexenone derivative characterized by its unique structure, which includes a cyclohexene ring substituted with multiple methyl groups and a methylprop-2-en-1-yl group
Preparation Methods
The synthesis of 4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to optimize yield and purity. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context of its use .
Comparison with Similar Compounds
When compared to similar compounds, 4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one stands out due to its unique substitution pattern and reactivity. Similar compounds include:
Cyclohexenone derivatives: These compounds share the cyclohexene ring but differ in their substituents.
Methyl-substituted cyclohexenes: These compounds have similar methyl group substitutions but may lack the methylprop-2-en-1-yl group.
Properties
CAS No. |
61935-40-8 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4,4,6-trimethyl-6-(2-methylprop-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-10(2)8-13(5)9-12(3,4)7-6-11(13)14/h6-7H,1,8-9H2,2-5H3 |
InChI Key |
WKZRIDNQWCNJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1(CC(C=CC1=O)(C)C)C |
Origin of Product |
United States |
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